Ethyl 8-cyclohexyl-8-oxooctanoate

描述

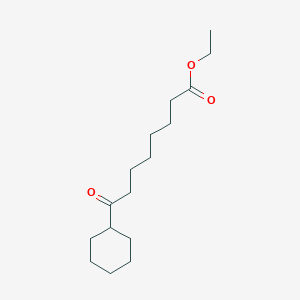

Ethyl 8-cyclohexyl-8-oxooctanoate (CAS: 898753-80-5) is a synthetic ester derivative characterized by an eight-carbon aliphatic chain with a ketone group (oxo) and a cyclohexyl substituent at the 8-position, terminated by an ethyl ester moiety. Its molecular formula is C₁₆H₂₈O₃, with a molecular weight of 268.40 g/mol . The compound is primarily utilized in research settings, as indicated by its availability in laboratory-grade purity (95%) through suppliers like AK Scientific .

属性

IUPAC Name |

ethyl 8-cyclohexyl-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O3/c1-2-19-16(18)13-9-4-3-8-12-15(17)14-10-6-5-7-11-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOPHDDUPFVFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645649 | |

| Record name | Ethyl 8-cyclohexyl-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-80-5 | |

| Record name | Ethyl η-oxocyclohexaneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-cyclohexyl-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-cyclohexyl-8-oxooctanoate typically involves the esterification of 8-cyclohexyl-8-oxooctanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions

Ethyl 8-cyclohexyl-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

科学研究应用

Ethyl 8-cyclohexyl-8-oxooctanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the manufacture of specialty chemicals and materials.

作用机制

The mechanism of action of ethyl 8-cyclohexyl-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological pathways. The cyclohexyl ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

相似化合物的比较

Substituent Effects

- Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the parent compound enhances lipophilicity compared to aromatic derivatives like Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate, which may exhibit π-π interactions in biological systems .

- Cyclopropyl vs. Cyclohexyl: The smaller cyclopropyl ring in Ethyl 8-cyclopropyl-8-oxooctanoate introduces steric strain, possibly contributing to its discontinuation in commercial catalogs .

Functional Group Variations

- Cyano and Chloro Derivatives: Ethyl 8-cyano-2-oxooctanoate and Ethyl 8-chloro-6-oxooctanoate feature electron-withdrawing groups (cyano, chloro) that enhance electrophilicity, making them reactive intermediates in nucleophilic substitutions .

生物活性

Ethyl 8-cyclohexyl-8-oxooctanoate (ECO) is an organic compound characterized by its unique structure, which includes an ester functional group and a cyclohexyl moiety. This compound has garnered attention for its potential biological activities, including interactions with various enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

ECO has the molecular formula CHO and a molecular weight of 256.4 g/mol. The compound's structure can be represented as follows:

The presence of both the ester and cyclohexyl groups contributes to its hydrophobic characteristics, influencing its solubility and reactivity in biological systems.

The biological activity of ECO is primarily attributed to its ability to interact with specific molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which may engage in biological pathways. The cyclohexyl ring enhances the compound's binding affinity to target sites, potentially modulating enzymatic activity.

Biological Activity Overview

Research indicates that ECO exhibits several biological activities, including:

- Enzyme Modulation : ECO has been studied for its effects on various enzymes, suggesting it may act as an inhibitor or activator depending on the target.

- Receptor Binding : The compound's structure allows it to bind to specific receptors, influencing signaling pathways critical for cellular functions.

- Anticancer Potential : Preliminary studies suggest that ECO may exhibit anticancer properties, warranting further investigation into its mechanisms and efficacy.

Research Findings

Several studies have explored the biological activity of ECO, highlighting its potential therapeutic applications:

- Enzyme Interaction Studies : A study demonstrated that ECO could inhibit certain hydrolases, leading to reduced substrate turnover rates. This suggests potential applications in conditions where enzyme inhibition is beneficial.

- Receptor Activity : Research indicated that ECO interacts with G-protein coupled receptors (GPCRs), which are pivotal in many physiological processes. This interaction could lead to modulation of pathways involved in inflammation and pain.

- Anticancer Activity : In vitro studies showed that ECO could induce apoptosis in cancer cell lines, indicating a possible role as an anticancer agent. Further research is needed to elucidate the underlying mechanisms.

Case Study 1: Enzyme Inhibition

In a controlled laboratory setting, ECO was tested against a panel of enzymes involved in metabolic pathways. Results indicated a significant inhibition of lipase activity at concentrations above 50 µM, suggesting its potential use in managing lipid metabolism disorders.

Case Study 2: Anticancer Efficacy

A recent study evaluated the effects of ECO on breast cancer cell lines (MCF-7). The results demonstrated that treatment with ECO led to a dose-dependent decrease in cell viability and increased markers of apoptosis, supporting its candidacy for further development as an anticancer therapeutic.

Comparative Analysis

To better understand the unique properties of ECO, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 8-oxooctanoate | Lacks cyclohexyl group; less hydrophobic | Limited receptor interaction |

| Cyclohexyl 8-oxooctanoate | Similar structure but different ester group | Moderate enzyme modulation |

| 8-Cyclohexyl-8-oxooctanoic acid | Free acid form; generally more reactive | Higher enzymatic reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。